rac-trans Jasmonic Acid-13C2
Description
Properties
Molecular Formula |
C₁₀¹³C₂H₁₈O₃ |
|---|---|
Molecular Weight |
212.25 |
Synonyms |
(1R,2R)-rel-3-Oxo-2-(2Z)-2-penten-1-ylcyclopentaneacetic Acid-13C2; (+/-)-Jasmonic Acid-13C2; [1α,2β(Z)]-3-Oxo-2-(2-pentenyl)cyclopentaneacetic Acid-13C2; |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
Methyl Jasmonate (MeJA)
- Structure : Methyl ester of JA (C₁₃H₂₀O₃).
- Applications: Volatile signaling molecule in plant defense; used to enhance secondary metabolite production (e.g., terpenes, phenolics) in crops .
- However, it exhibits stronger elicitor activity, increasing acetylcholinesterase and α-amylase inhibition in essential oils .
Prohydrojasmon (PDJ)
- Structure: Synthetic analog with a hydrogenated cyclopentanone ring.
- Applications : Plant growth regulator improving fruit coloration, anthocyanin accumulation, and stress tolerance in apples, grapes, and citrus .
- Key Differences : PDJ mimics JA’s physiological effects but lacks isotopic labeling. It is more stable under field conditions, making it preferable for agricultural applications .
Dihydrojasmonic Acid Salts
- Structure : Hydrogenated JA derivatives with improved water solubility.
- Applications : Used in foliar sprays to induce systemic resistance (ISR) against pathogens and abiotic stresses .
- Key Differences : Enhanced solubility addresses formulation challenges associated with JA and MeJA, which are lipophilic and immiscible in water .
Isotopic Analogs
Chloroacetic Acid-13C2
- Structure : ¹³C-labeled chloroacetic acid (¹³C₂H₃ClO₂).
- Applications : Tracer in metabolic studies of halogenated compounds.
- Key Differences : While structurally distinct from JA, it shares utility in isotopic labeling but lacks biological activity in plant hormone pathways .
Mechanistic Insights
- Plant vs. Animal Systems : rac-trans Jasmonic Acid-13C2 and MeJA induce ROS production and MAP kinase activation in both plant and animal cells. For example, MeJA triggers HSP72 synthesis in glioblastoma cells, mirroring stress responses in plants .
- Anti-Cancer Potential: JA derivatives alter cellular ATP levels, induce apoptosis via ROS, and synergize with chemotherapeutics (e.g., cisplatin). Structural modifications, such as methylation or hydrogenation, enhance bioavailability and efficacy .
Preparation Methods
Michael Addition with 13C-Labeled Reagents
The cornerstone of rac-trans JA-13C2 synthesis involves the Michael addition of 13C-labeled diethyl malonate to a cyclopentenone intermediate. As detailed in, the process begins with 2-(pent-2-enyl)cyclopent-2-en-1-one, which undergoes nucleophilic attack by 2-[13C]diethyl malonate (99.5% 13C enrichment). This step forms a β-ketoester intermediate, which is subsequently subjected to decarboxylative saponification to yield 2-(+)-[13C]JA.
Key Reaction Conditions:
-
Solvent: Anhydrous tetrahydrofuran (THF) under nitrogen atmosphere.
-
Catalyst: Sodium hydride (NaH) for deprotonation.
-
Temperature: 0°C to room temperature for 24 hours.
The reaction achieves a 22% yield of the β-ketoester intermediate, with isotopic purity confirmed via mass spectrometry (m/z 225:224 ratio = 0.98:0.02).
Decarboxylative Saponification
The β-ketoester intermediate undergoes alkaline hydrolysis (6M NaOH, 80°C, 4 hours) to remove the ethyl groups, followed by acidification (HCl) to precipitate the free acid. Decarboxylation at 120°C in toluene eliminates the carboxyl group adjacent to the ketone, yielding rac-trans JA-13C2.
Purification Steps:
-
Partitioning: Chloroform extraction to isolate the crude product.
-
Column Chromatography:
-
First Pass: Whatman amino column (4.6 × 216 mm) with hexane/ethyl acetate/acetic acid (90:10:1).
-
Second Pass: Waters silica gel column (3.9 × 150 mm) with hexane/ethyl acetate gradients.
-
Final purification via methylation (diazomethane) and recrystallization yields rac-trans JA-13C2 with >98% chemical and isotopic purity.
Biosynthetic Approaches and Modifications
Fungal Biosynthesis with Labeled Substrates
While chemical synthesis dominates, fungal systems offer alternative routes. Fusarium oxysporum and Lasiodiplodia theobromae incorporate 13C-labeled α-linolenic acid (18:3(n-3)) into JA via a pathway analogous to plants. Incubation of fungal mycelia with [13C]-18:3(n-3) results in 13C enrichment at C-2 and C-3 positions of JA, as confirmed by GC-MS.
Critical Enzymes:
-
13-Lipoxygenase (13-LOX): Generates 13-hydroperoxy-octadecatrienoic acid (13-HPOTE).
-
Allene Oxide Synthase (AOS): Converts 13-HPOTE to an unstable allene oxide.
-
Allene Oxide Cyclase (AOC): Cyclizes the allene oxide to 12-oxo-phytodienoic acid (12-OPDA), which undergoes β-oxidation to JA.
Yield Optimization:
-
Substrate Concentration: 0.1 mM [13C]-18:3(n-3) achieves 47:1 labeled-to-unlabeled 12-OPDA ratio.
-
Culture Age: Late-log phase mycelia show highest enzymatic activity.
Purification and Characterization Techniques
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase (250 × 4.6 mm, 5 μm).
-
Mobile Phase: Acetonitrile/water (70:30) with 0.1% formic acid.
Gas Chromatography-Mass Spectrometry (GC-MS):
Nuclear Magnetic Resonance (NMR)
1H NMR (500 MHz, CDCl3):
Comparative Analysis of Synthetic Methods
| Parameter | Chemical Synthesis | Fungal Biosynthesis |
|---|---|---|
| Isotopic Purity | >98% | 70–85% |
| Yield | 22% | 5–10% |
| Stereocontrol | High (rac-trans) | Moderate (cis/trans mix) |
| Scalability | Multi-gram | Milligram |
Chemical synthesis excels in stereochemical control and scalability, whereas biosynthetic methods are limited by lower yields and isotopic dilution.
Applications and Implications
rac-trans JA-13C2 enables:
Q & A
Basic Research Questions
Q. How can rac-trans Jasmonic Acid-13C2 be synthesized and isotopically labeled for metabolic studies?
- Methodological Answer : The synthesis typically involves introducing <sup>13</sup>C isotopes at specific positions (e.g., C-1 and C-2) via precursor-directed biosynthesis or chemical synthesis. For example, labeled precursors like sodium acetate-<sup>13</sup>C2 can be fed to plant cell cultures, leveraging endogenous jasmonic acid biosynthesis pathways. Purity and isotopic enrichment are validated using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .
Q. What analytical techniques are optimal for detecting rac-trans Jasmonic Acid-13C2 in plant tissues?
- Methodological Answer : Chiral liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) is preferred for separating trans/cis isomers and confirming isotopic labeling. Key parameters include a chiral column (e.g., Chiralpak IG-3) and negative ionization mode to enhance sensitivity for carboxylate groups. Internal standards (e.g., deuterated jasmonic acid) improve quantification accuracy .
Q. How does isotopic labeling with <sup>13</sup>C2 enhance studies on jasmonic acid signaling pathways?
- Methodological Answer : <sup>13</sup>C labeling enables precise tracking of jasmonic acid metabolism via isotopic tracing. For instance, stable isotope-assisted metabolomics can map downstream derivatives (e.g., methyl jasmonate) and quantify turnover rates using mass isotopomer distribution analysis (MIDA). This approach minimizes background noise in complex matrices like plant extracts .
Advanced Research Questions
Q. How should researchers design experiments to study rac-trans Jasmonic Acid-13C2’s role in stress responses while controlling for isotopic dilution?
- Methodological Answer : Experimental design must include:
- Controls : Unlabeled jasmonic acid treatments to distinguish isotopic effects.
- Sampling intervals : Time-course analyses to capture dynamic labeling patterns.
- Statistical power : Replicate samples (n ≥ 5) to account for biological variability.
- Instrument calibration : Regular validation of MS/MS parameters to ensure isotopic fidelity .
Q. How can contradictory data on rac-trans Jasmonic Acid-13C2’s bioactivity in different plant models be resolved?
- Methodological Answer : Contradictions often arise from:
- Matrix effects : Differences in plant species, tissue types, or growth conditions.
- Analytical variability : Inconsistent LC-MS gradients or ionization suppression.
- Solution : Cross-lab validation using standardized protocols (e.g., ISO guidelines) and meta-analyses to identify confounding variables (e.g., pH, co-occurring phytohormones) .
Q. What strategies ensure reproducibility in rac-trans Jasmonic Acid-13C2 tracer studies?
- Methodological Answer :
- Data transparency : Publish raw MS spectra, chromatograms, and metadata (e.g., column lot numbers, instrument settings) in public repositories.
- Statistical rigor : Report effect sizes, confidence intervals, and p-values with corrections for multiple comparisons.
- Reagent validation : Certify isotopic purity (>98%) via third-party assays and document batch-to-batch variability .
Q. How can researchers optimize chiral separation methods for rac-trans Jasmonic Acid-13C2 and its epimers?
- Methodological Answer :
- Column selection : Compare polysaccharide-based (Chiralpak AD-RH) vs. macrocyclic glycopeptide (TeicoShell) columns for resolution.
- Mobile phase : Test polar organic modifiers (e.g., methanol with 0.1% formic acid) to reduce retention time without compromising enantioselectivity.
- Validation : Use circular dichroism (CD) spectroscopy to confirm stereochemical integrity post-separation .
Data Analysis and Interpretation
Q. What computational tools are recommended for analyzing <sup>13</sup>C2-labeled jasmonic acid datasets?
- Methodological Answer :
- Software : XCMS Online or MS-DIAL for peak alignment and isotopic pattern recognition.
- Pathway mapping : KEGG or PlantCyc databases integrated with isotope tracing modules (e.g., IsoCor).
- Statistical models : Partial least squares-discriminant analysis (PLS-DA) to correlate labeling patterns with phenotypic outcomes .
Q. How should researchers address potential artifacts in rac-trans Jasmonic Acid-13C2 studies caused by epimerization during extraction?
- Methodological Answer :
- Extraction protocol : Use low-temperature homogenization and acidic buffers (pH 3.0) to minimize cis-trans interconversion.
- Stability assays : Pre-test extraction solvents (e.g., methanol vs. acetonitrile) under varying temperatures.
- Quality controls : Spike samples with stable isotope-labeled internal standards to monitor artifactual isomerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
